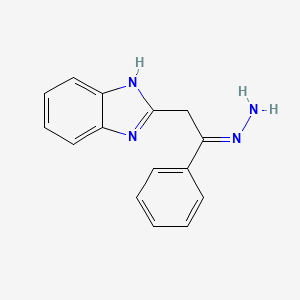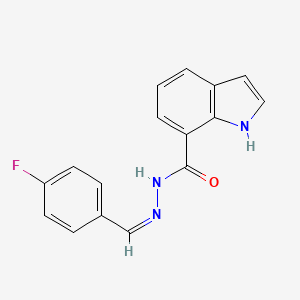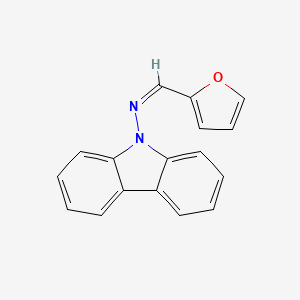
3-anilino-1-(4-chlorophenyl)-2-buten-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-anilino-1-(4-chlorophenyl)-2-buten-1-one, also known as chalcone derivative, is a compound with potential applications in the field of medicine and pharmaceuticals. It has been studied extensively due to its unique properties and potential therapeutic benefits.
Aplicaciones Científicas De Investigación
3-anilino-1-(4-chlorophenyl)-2-buten-1-one has been studied for its potential applications in various fields of medicine and pharmaceuticals. It has been found to have antimicrobial, anti-inflammatory, and anticancer properties. The compound has been shown to inhibit the growth of various bacterial and fungal strains, making it a potential candidate for the development of new antibiotics. It has also been found to have anti-inflammatory effects, which can be useful in the treatment of various inflammatory diseases. Furthermore, the compound has been shown to have anticancer properties, making it a potential candidate for the development of new cancer therapies.
Mecanismo De Acción
The mechanism of action of 3-anilino-1-(4-chlorophenyl)-2-buten-1-one is not fully understood. However, it is believed that the compound exerts its effects by inhibiting various enzymes and signaling pathways involved in the growth and proliferation of cells. It has been shown to inhibit the activity of various enzymes involved in the biosynthesis of bacterial cell wall components, leading to the inhibition of bacterial growth. Additionally, the compound has been shown to inhibit the activity of various enzymes and signaling pathways involved in the inflammatory response, leading to its anti-inflammatory effects. Finally, the compound has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
3-anilino-1-(4-chlorophenyl)-2-buten-1-one has been shown to have various biochemical and physiological effects. It has been found to have antioxidant properties, which can protect cells from oxidative damage. Additionally, the compound has been shown to modulate the activity of various enzymes and signaling pathways involved in cellular metabolism, leading to changes in cellular function and behavior. Finally, the compound has been shown to have various effects on the immune system, including the modulation of cytokine production and the activation of immune cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-anilino-1-(4-chlorophenyl)-2-buten-1-one in lab experiments is its potential therapeutic benefits. The compound has been shown to have antimicrobial, anti-inflammatory, and anticancer properties, making it a potential candidate for the development of new antibiotics, anti-inflammatory drugs, and cancer therapies. Additionally, the compound is relatively easy to synthesize and purify, making it readily available for use in lab experiments. However, one limitation of using the compound in lab experiments is its potential toxicity. The compound has been shown to have cytotoxic effects on some cell lines, which may limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for further research on 3-anilino-1-(4-chlorophenyl)-2-buten-1-one. One potential direction is the development of new antibiotics based on the compound's antimicrobial properties. Additionally, the compound's anti-inflammatory and anticancer properties make it a potential candidate for the development of new anti-inflammatory drugs and cancer therapies. Finally, further research is needed to fully understand the compound's mechanism of action and its effects on cellular metabolism and the immune system.
Métodos De Síntesis
The synthesis of 3-anilino-1-(4-chlorophenyl)-2-buten-1-one involves the reaction of aniline, 4-chloroacetophenone, and ethyl acetoacetate in the presence of a base catalyst. The reaction proceeds through a Claisen-Schmidt condensation reaction, resulting in the formation of a 3-anilino-1-(4-chlorophenyl)-2-buten-1-one derivative. The compound can be purified by recrystallization and characterized by various spectroscopic techniques.
Propiedades
IUPAC Name |
(E)-3-anilino-1-(4-chlorophenyl)but-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO/c1-12(18-15-5-3-2-4-6-15)11-16(19)13-7-9-14(17)10-8-13/h2-11,18H,1H3/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAQDMCUFYQFRQI-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C1=CC=C(C=C1)Cl)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)C1=CC=C(C=C1)Cl)/NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-anilino-1-(4-chlorophenyl)but-2-en-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N'-[1-(4-chlorophenyl)ethylidene]-4-methoxybenzohydrazide](/img/structure/B5911441.png)
![N'-[1-(4-chlorophenyl)ethylidene]benzohydrazide](/img/structure/B5911449.png)
![3-(2-chlorophenyl)-8-[(dimethylamino)methyl]-7-hydroxy-2-methyl-4H-chromen-4-one](/img/structure/B5911459.png)
![1-(4-bromophenyl)-3-[(2,4-dimethylphenyl)amino]-2-buten-1-one](/img/structure/B5911467.png)
![3-[(2-methoxyphenyl)amino]-1-phenyl-2-buten-1-one](/img/structure/B5911475.png)
![ethyl 4-[(1-methyl-3-oxo-3-phenyl-1-propen-1-yl)amino]benzoate](/img/structure/B5911479.png)
![3-[(2,4-dimethylphenyl)amino]-1-phenyl-2-buten-1-one](/img/structure/B5911485.png)
![3-[(3-bromophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one](/img/structure/B5911488.png)
![3-[(2-methylphenyl)amino]-1-phenyl-2-buten-1-one](/img/structure/B5911494.png)
![1-(4-bromophenyl)-3-[(2,3-dimethylphenyl)amino]-2-buten-1-one](/img/structure/B5911512.png)